molecular formula C14H16O B12546760 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- CAS No. 147834-98-8

1H-Inden-1-one, 2,4,5,6,7-pentamethyl-

Cat. No.: B12546760
CAS No.: 147834-98-8
M. Wt: 200.28 g/mol
InChI Key: AZGQNHFBNFLOOP-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,4,5,6,7-pentamethyl- is a polycyclic aromatic ketone characterized by a fully substituted indenone backbone with methyl groups at positions 2, 4, 5, 6, and 5. While direct data on this specific compound is sparse in the provided evidence, structural analogs and related derivatives suggest that the pentamethyl substitution pattern significantly influences its electronic properties, steric bulk, and reactivity. For instance, methyl-substituted indenones are often studied for their roles in catalytic processes or as intermediates in pharmaceutical synthesis .

Properties

CAS No.

147834-98-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2,4,5,6,7-pentamethylinden-1-one

InChI

InChI=1S/C14H16O/c1-7-6-12-10(4)8(2)9(3)11(5)13(12)14(7)15/h6H,1-5H3

InChI Key

AZGQNHFBNFLOOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C1=O)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- can be synthesized through a multi-step process. One common method involves the reaction of indanone with methylating agents under acidic conditions to introduce the methyl groups. The reaction typically proceeds as follows:

    Methylation of Indanone: Indanone is reacted with methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3) to form 2,4,5,6,7-pentamethylindanone.

    Oxidation: The resulting pentamethylindanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield 1H-Inden-1-one, 2,4,5,6,7-pentamethyl-.

Industrial Production Methods: In an industrial setting, the production of 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- may involve large-scale methylation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1H-Inden-1-one, 2,4,5,6,7-pentamethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl-Substituted Indenones

Compound Name CAS Number Substitution Pattern Key Features
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- Not provided Methyl groups at positions 2,4,5,6,7 High steric hindrance; planar aromatic core
1H-Inden-1-one, 2,3-dihydro-3,3-dimethyl 136-85-6 Two methyl groups at position 3 Partially saturated backbone; reduced aromaticity
1H-Inden-1-one, 2,3-dihydro-3-methyl- 6072-57-7 Single methyl at position 3 Less steric bulk; potential for ring-opening reactions

Key Observations :

  • The pentamethyl derivative exhibits maximal methyl substitution on the aromatic ring, likely enhancing electron-donating effects and steric shielding compared to partially saturated analogs .
  • Reduced substitution in dihydro derivatives (e.g., 2,3-dihydro-3-methyl-) decreases aromatic stability but increases flexibility, which may favor certain reaction pathways.

Table 2: Methyl Substitution and Bioactivity in Related Compounds

Compound Class Substitution Pattern Biological Activity Reference
Benzimidazole 2,4,5,6,7-pentamethyl High influenza virus inhibition
Benzimidazole 2-methyl Moderate activity
Indenone Partially saturated + methyl Unreported (inference: lower activity)

Mechanistic Insights :

  • Methyl groups in aromatic systems can enhance lipophilicity, improving membrane permeability in bioactive compounds .
  • Steric effects from pentamethyl substitution may hinder enzymatic degradation, prolonging biological activity.

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